4-(3-hydroxyphenyl)azetidin-2-one 4-(3-hydroxyphenyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.: 777884-38-5
VCID: VC11513011
InChI:
SMILES:
Molecular Formula: C9H9NO2
Molecular Weight: 163.2

4-(3-hydroxyphenyl)azetidin-2-one

CAS No.: 777884-38-5

Cat. No.: VC11513011

Molecular Formula: C9H9NO2

Molecular Weight: 163.2

Purity: 95

* For research use only. Not for human or veterinary use.

4-(3-hydroxyphenyl)azetidin-2-one - 777884-38-5

CAS No. 777884-38-5
Molecular Formula C9H9NO2
Molecular Weight 163.2

Structural and Chemical Properties

Molecular Configuration

4-(3-Hydroxyphenyl)azetidin-2-one features a β-lactam ring (azetidin-2-one) substituted at the 4-position with a 3-hydroxyphenyl group. The hydroxyl group at the meta position of the phenyl ring enhances hydrogen-bonding capacity, influencing solubility and receptor interactions. The compound’s IUPAC name, 4-(3-hydroxyphenyl)azetidin-2-one, reflects this substitution pattern. Its canonical SMILES representation, C1C(NC1=O)C2=CC(=CC=C2)O\text{C1C(NC1=O)C2=CC(=CC=C2)O}, confirms the spatial arrangement of atoms.

Physicochemical Characteristics

The molecular weight of 163.17 g/mol and purity standards (≥95%) make it suitable for research applications. The hydroxyl group contributes to a polar surface area of 49.8 Ų, impacting its pharmacokinetic properties. Theoretical calculations using tools like the Mass Molarity Calculator aid in preparing solutions for experimental studies.

Synthesis Methodologies

Staudinger Reaction

The Staudinger [2+2] cycloaddition between ketenes and imines is a classical route for azetidinone synthesis. For 4-(3-hydroxyphenyl)azetidin-2-one, this method involves reacting a 3-hydroxyphenyl-substituted imine with a ketene precursor. Optimized conditions, such as low temperatures and anhydrous solvents, improve yield and reduce side reactions.

Kinugasa Reaction

The Kinugasa reaction, which involves nitrone and alkyne cycloaddition, offers an alternative pathway. This method allows for stereochemical control, critical for producing enantiomerically pure variants. For instance, copper(I) catalysts facilitate the formation of the β-lactam ring with high diastereoselectivity.

Industrial Scalability Challenges

While lab-scale syntheses achieve ~95% purity, industrial production faces hurdles in cost-effective purification and yield optimization. Recent advances in continuous-flow reactors and catalyst recycling show promise for large-scale manufacturing.

Biological Activities

Immunostimulatory Effects

Derivatives of 4-(3-hydroxyphenyl)azetidin-2-one activate toll-like receptors (TLRs) on dendritic cells, enhancing cytokine production (e.g., IL-12, TNF-α). This immunostimulatory effect positions it as a candidate for adjuvant therapy in vaccine development.

Comparative Analysis with Analogous Compounds

Ezetimibe Analogues

Ezetimibe (C₂₄H₂₁F₂NO₃), a cholesterol-lowering drug, shares the azetidinone core but differs in substituents. Its synthesis involves Pd-catalyzed hydrogenation of a benzyl-protected precursor, yielding 99% purity under optimized conditions . Unlike 4-(3-hydroxyphenyl)azetidin-2-one, ezetimibe’s fluorophenyl groups enhance metabolic stability, underscoring the role of substituents in pharmacokinetics .

Thiazolidinone-Azetidinone Hybrids

Hybrid compounds like 3-chloro-4-(substituted phenyl)thiadiazol-2-yl azetidin-2-ones show superior antitubercular activity (MIC: 1.6 µg/mL) compared to streptomycin . The chloro and thiadiazole groups improve target binding, a strategy applicable to optimizing 4-(3-hydroxyphenyl)azetidin-2-one derivatives.

Applications and Future Directions

Pharmacological Development

The compound’s dual anti-inflammatory and anticancer activities justify further in vivo studies. Preclinical models should assess toxicity profiles and bioavailability, particularly its ability to cross the blood-brain barrier for neurological applications .

Antimicrobial Formulations

Given rising antibiotic resistance, formulating 4-(3-hydroxyphenyl)azetidin-2-one into nanoparticles or liposomes could enhance delivery to resistant biofilms. Synergistic studies with β-lactamase inhibitors may restore efficacy against β-lactam-resistant strains .

Synthetic Chemistry Innovations

Developing enantioselective catalysts for the Kinugasa reaction could yield chiral azetidinones with enhanced bioactivity. Computational modeling of enzyme-binding sites (e.g., penicillin-binding proteins) may guide rational drug design.

PropertyValueSource
Molecular FormulaC9H9NO2\text{C}_9\text{H}_9\text{NO}_2
Molecular Weight163.17 g/mol
Purity≥95%
IUPAC Name4-(3-hydroxyphenyl)azetidin-2-one

Table 2: Biological Activities of Azetidinone Derivatives

CompoundActivityTarget Organism/Cell LineSource
3-Chloro-4-phenylthiadiazol-2-yl azetidin-2-oneAntitubercular (MIC: 1.6 µg/mL)Mycobacterium tuberculosis
1-(4-Fluorophenyl)azetidin-2-oneCholesterol absorption inhibitionHuman intestinal cells
4-(3-Hydroxyphenyl)azetidin-2-oneAnti-inflammatory (COX-2 inhibition)In vitro assays

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